molecular formula C86H97Cl3N10O26 B1663774 Oritavancin CAS No. 171099-57-3

Oritavancin

Cat. No.: B1663774
CAS No.: 171099-57-3
M. Wt: 1793.1 g/mol
InChI Key: VHFGEBVPHAGQPI-LXKZPTCJSA-N
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Description

Oritavancin is a semisynthetic glycopeptide antibiotic used for the treatment of serious Gram-positive bacterial infections. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This compound is marketed under the brand names Orbactiv and Kimyrsa . It was initially approved by the U.S. Food and Drug Administration (FDA) in 2014 for the treatment of acute bacterial skin and skin structure infections .

Preparation Methods

Oritavancin is synthesized through a series of chemical reactions starting from a glycopeptide core structure. The synthetic route involves the following steps :

    Formation of Intermediate 1: The glycopeptide core is modified by introducing a hydrophobic N-4-(4-chlorophenyl)benzyl substituent.

    Aldehyde-Amine Condensation: Intermediate 1 is dissolved in an organic solvent, and 4’-chlorobiphenyl-4-formaldehyde is added to carry out aldehyde-amine condensation.

    Reduction of C-N Bond: After the condensation reaction is complete, a borohydride is added to reduce the C-N bond, resulting in Intermediate 2.

Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Oritavancin undergoes several types of chemical reactions, including :

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: The reduction of this compound involves the use of reducing agents such as borohydrides to modify its structure.

    Substitution: Substitution reactions involve the replacement of specific functional groups within the this compound molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Oritavancin has a wide range of scientific research applications, including :

    Chemistry: this compound is used as a model compound in the study of glycopeptide antibiotics and their synthetic modifications.

    Biology: It is used in research on bacterial cell wall synthesis and the mechanisms of antibiotic resistance.

    Medicine: this compound is extensively studied for its efficacy in treating serious Gram-positive bacterial infections, including those caused by MRSA and VRE.

    Industry: It is used in the development of new antibiotic formulations and delivery systems.

Mechanism of Action

Oritavancin exerts its effects through multiple mechanisms :

    Inhibition of Transglycosylation: this compound binds to the D-alanyl-D-alanine stem termini in Gram-positive bacteria, inhibiting the transglycosylation step in peptidoglycan synthesis.

    Inhibition of Transpeptidation: It also inhibits the transpeptidation step, which is crucial for cross-linking peptidoglycan chains.

    Cell Membrane Disruption: The hydrophobic 4’-chlorobiphenylmethyl group in this compound interacts with the bacterial cell membrane, causing depolarization, permeabilization, and rapid cell death.

These mechanisms confer activity against both vancomycin-susceptible and vancomycin-resistant organisms, as well as rapid, concentration-dependent killing of Gram-positive bacteria .

Comparison with Similar Compounds

Similar compounds include :

    Vancomycin: The first glycopeptide antibiotic, used primarily for treating MRSA infections. Oritavancin has a broader spectrum of activity and better pharmacokinetic properties.

    Telavancin: A semisynthetic derivative of vancomycin with similar mechanisms of action but different pharmacokinetic profiles.

    Dalbavancin: Another semisynthetic glycopeptide with a longer half-life, allowing for less frequent dosing compared to vancomycin.

This compound’s unique features include its ability to disrupt the bacterial cell membrane and its activity against both actively growing and stationary phase bacteria, making it a potent option for treating serious Gram-positive infections .

Biological Activity

Oritavancin is a lipoglycopeptide antibiotic that was approved by the FDA in 2014 for the treatment of acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique mechanisms of action and pharmacological properties make it a significant option in the fight against resistant bacterial infections.

This compound exhibits multiple mechanisms of action against gram-positive bacteria:

  • Inhibition of Peptidoglycan Synthesis :
    • Binds to the stem peptide of peptidoglycan precursors, inhibiting transglycosylation, which is crucial for cell wall polymerization.
    • Inhibits transpeptidation, disrupting cross-linking during bacterial cell wall biosynthesis.
  • Membrane Disruption :
    • Alters bacterial cell membrane integrity, leading to depolarization and increased permeability, ultimately resulting in cell death .

Efficacy Against Pathogens

This compound has demonstrated potent activity against various gram-positive pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Pathogen MIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)0.06
Vancomycin-resistant Enterococcus faecium (VRE)0.5
Streptococcus pneumoniae0.03

These values suggest that this compound is highly effective against common pathogens responsible for ABSSSI .

In Vitro Studies

  • This compound's bactericidal activity was confirmed against stationary phase inocula of gram-positive cocci. It has shown significant efficacy in reducing vegetative numbers and spores in Clostridium difficile infections compared to vancomycin, with no observed toxin recrudescence after treatment cessation .

In Vivo Studies

  • Animal Models : Various studies have assessed this compound's efficacy in animal models:
    • In a rabbit model of MRSA endocarditis, this compound was as effective as vancomycin in reducing bacterial counts in vegetations and tissues.
    • In murine models, a single dose of this compound effectively cleared bacteremia caused by VRE strains and prevented metastatic disease, showcasing its potential against resistant strains .

Case Studies and Real-World Evidence

Several real-world studies have demonstrated the clinical utility of this compound:

  • Study Cohort : A total of 451 patients treated with this compound for ABSSSI showed significant outcomes regarding hospitalization avoidance and early discharge. The studies highlighted that this compound could be administered effectively in outpatient settings, leading to reduced readmission rates within 30 days .
  • Osteomyelitis Treatment : One large study focused on osteomyelitis indicated consistent outcomes with a system-wide protocol for managing this condition using this compound, emphasizing its role in complex infections .

Q & A

Q. [Basic] How should researchers design in vitro experiments to evaluate Oritavancin's bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA)?

Methodological Answer :

  • Use minimum inhibitory concentration (MIC) assays to determine potency against MRSA isolates, comparing results to standard antibiotics like vancomycin or daptomycin .
  • Conduct time-kill kinetic studies to assess concentration-dependent bactericidal effects, ensuring controls (e.g., untreated cultures) are included to validate assay conditions .
  • Validate results across multiple MRSA strains (e.g., USA300, hospital-acquired variants) to account for genetic diversity. Report MIC values with precision justified by instrumentation (e.g., ±0.5 µg/mL) .

Q. [Advanced] What methodological considerations are critical when evaluating this compound’s efficacy in osteomyelitis, given contradictory clinical trial data?

Methodological Answer :

  • Design retrospective cohort studies with strict inclusion criteria (e.g., confirmed osteomyelitis via imaging/biopsy) to isolate this compound’s role. Compare outcomes (e.g., clinical cure rates, relapse) to standard therapies like β-lactams .
  • Address confounding variables (e.g., prior antibiotic exposure, comorbidities) using multivariate regression models . Include longitudinal biomarkers (e.g., CRP levels) to track infection resolution .
  • Reconcile discrepancies by analyzing trial design differences (e.g., SOLO trials vs. real-world studies), such as patient demographics or follow-up durations, through meta-regression analysis .

Q. [Basic] What statistical approaches are recommended for analyzing treatment duration outcomes in this compound clinical trials?

Methodological Answer :

  • Apply Kaplan-Meier survival analysis to compare time-to-clinical-response between this compound and comparators (e.g., dalbavancin). Use log-rank tests to assess significance (p < 0.05) .
  • For cost-minimization studies, calculate incremental cost-effectiveness ratios (ICERs) using per-patient treatment days and hospitalization costs. Validate assumptions via sensitivity analyses .
  • Report means and standard deviations with precision aligned to instrumentation (e.g., ±1 day for treatment duration) .

Q. [Advanced] How can researchers optimize dosing regimens for this compound in people who inject drugs (PWID) with complex infections?

Methodological Answer :

  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess this compound’s tissue penetration in PWID populations. Use Monte Carlo simulations to predict efficacy under variable adherence .
  • Design prospective observational studies with ethical safeguards (e.g., informed consent, harm-reduction protocols). Track outcomes like reinfection rates and catheter-associated complications .
  • Compare outcomes to historical cohorts treated with central venous catheters, using propensity score matching to control for confounding factors (e.g., polysubstance use) .

Q. [Basic] How should investigators address discrepancies between in vitro susceptibility data and clinical outcomes for this compound?

Methodological Answer :

  • Perform correlation analyses between MIC values and clinical response (e.g., cure rates). Use Spearman’s rank correlation to identify thresholds predictive of failure .
  • Validate in vitro findings with animal infection models (e.g., murine abscess models) under simulated human pharmacokinetics. Include controls for biofilm formation, a known confounder .
  • Report discrepancies transparently in discussion sections, referencing limitations like non-standardized susceptibility testing protocols .

Q. [Advanced] What strategies are effective for integrating real-world evidence (RWE) into this compound’s clinical evaluation framework?

Methodological Answer :

  • Leverage electronic health record (EHR) databases to conduct retrospective analyses of off-label use (e.g., endocarditis). Apply natural language processing to extract clinician notes on efficacy .
  • Use grading of recommendations, assessment, development, and evaluation (GRADE) frameworks to assess RWE quality. Highlight biases (e.g., selection bias in outpatient cohorts) .
  • Compare RWE with RCT data via mixed-treatment comparison models , adjusting for heterogeneity in patient populations and outcome definitions .

Q. [Basic] How to structure the methods section of a manuscript on this compound to ensure reproducibility?

Methodological Answer :

  • Detail experimental protocols (e.g., broth microdilution for MIC assays) using CLSI or EUCAST guidelines . Specify bacterial strains, growth media, and incubation conditions .
  • For clinical studies, define endpoints (e.g., "clinical cure" as resolution of symptoms within 7 days) and justify sample sizes via power calculations .
  • Use metric units (e.g., mg/kg, mL) consistently and avoid non-standard abbreviations .

Q. [Advanced] How can researchers resolve conflicting findings on this compound’s association with osteomyelitis in clinical trials?

Methodological Answer :

  • Conduct post hoc analyses of trial data to identify subgroups at risk (e.g., patients with subclinical osteomyelitis at baseline). Use imaging data (MRI/X-ray) to confirm diagnoses .
  • Design prospective registries to track adverse events in real-world use. Apply causal inference methods (e.g., counterfactual analysis) to distinguish drug effects from pre-existing conditions .
  • Publish negative findings transparently, adhering to CONSORT guidelines for RCTs or STROBE for observational studies .

Q. [Basic] What ethical considerations are paramount when designing studies involving this compound in vulnerable populations (e.g., PWID)?

Methodological Answer :

  • Obtain institutional review board (IRB) approval with protocols for informed consent, data anonymization, and harm reduction (e.g., opioid agonist therapy referrals) .
  • Include community engagement panels to align study objectives with patient priorities (e.g., reducing hospitalization frequency) .
  • Report adverse events (e.g., infusion reactions) in accordance with regulatory standards (e.g., FDA MedWatch) .

Q. [Advanced] How to evaluate this compound’s pharmacokinetic (PK) variability in patients with renal/hepatic impairment?

Methodological Answer :

  • Conduct population PK modeling using nonlinear mixed-effects software (e.g., NONMEM). Stratify patients by renal function (eGFR) or Child-Pugh scores to identify covariates affecting exposure .
  • Compare PK parameters (e.g., AUC, Cmax) to healthy volunteers via bootstrap resampling . Validate models with external datasets .
  • Recommend dosing adjustments in discussion sections if variability exceeds therapeutic thresholds (e.g., >30% difference in AUC) .

Properties

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C86H97Cl3N10O26/c1-35(2)22-51(92-7)77(110)98-67-69(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(73(57)125-84-74(71(107)70(106)59(34-100)122-84)124-62-32-86(6,76(109)37(4)119-62)93-33-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)72(123-61-31-85(5,91)75(108)36(3)118-61)68-82(115)97-66(83(116)117)48-28-46(101)29-54(103)63(48)47-23-41(14-19-53(47)102)64(79(112)99-68)96-80(113)65(44)95-78(111)52(30-60(90)104)94-81(67)114/h8-21,23-29,35-37,51-52,59,61-62,64-72,74-76,84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117)/t36-,37-,51+,52-,59+,61-,62-,64+,65+,66-,67+,68-,69+,70+,71-,72+,74+,75-,76-,84-,85-,86-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFGEBVPHAGQPI-LXKZPTCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C86H97Cl3N10O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20897570
Record name Oritavancin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1793.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The cell wall is vital for the survival and replication of bacteria, making it a primary target for antibiotic therapy. Oritavancin works against susceptible gram-positive organisms via three separate mechanisms. Firstly, it binds to the stem peptide of peptidoglycan precursors, inhibiting transglycosylation (polymerization). This process normally occurs during cell wall synthesis. Secondly, oritavancin inhibits crosslinking during bacterial cell wall biosynthesis via binding to cell wall pentaglycyl peptide bridging segments. Finally, this drug also acts by disrupting the bacterial cell membrane, interfering with its integrity, which eventually leads to cell death by various mechanisms.
Record name Oritavancin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04911
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

171099-57-3
Record name Oritavancin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171099-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oritavancin [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oritavancin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04911
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oritavancin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORITAVANCIN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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